molecular formula C7H11ClN2 B595590 4,5,6,7-Tetrahydro-1H-indazole hydrochloride CAS No. 18161-11-0

4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Cat. No.: B595590
CAS No.: 18161-11-0
M. Wt: 158.629
InChI Key: MRWXPAPXTKTTMR-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux to form the desired indazole compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts and controlled reaction environments to minimize byproducts and enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms with other substituents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce halogenated or alkylated indazole compounds .

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-indazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
  • 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
  • (S)-4,5,6,7-Tetrahydro-1H-indazol-5-amine hydrochloride

Uniqueness

4,5,6,7-Tetrahydro-1H-indazole hydrochloride is unique due to its specific structural features and reactivity. Compared to other similar compounds, it offers distinct advantages in terms of its synthetic accessibility and versatility in chemical reactions .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWXPAPXTKTTMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70681466
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18161-11-0
Record name 4,5,6,7-Tetrahydro-1H-indazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70681466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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